1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine

Medicinal chemistry Lead optimization Physicochemical property modulation

1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine (CAS 1872807-21-0) is a heterocyclic primary amine with molecular formula C₉H₁₃N₃ and molecular weight 163.22 g/mol. It features a cyclobutane ring bearing a primary amine at the 1-position, directly attached to the 2-position of a 5-methylpyrimidine moiety.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13246722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)C2(CCC2)N
InChIInChI=1S/C9H13N3/c1-7-5-11-8(12-6-7)9(10)3-2-4-9/h5-6H,2-4,10H2,1H3
InChIKeyUWYQSLBPCUQWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine (CAS 1872807-21-0): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine (CAS 1872807-21-0) is a heterocyclic primary amine with molecular formula C₉H₁₃N₃ and molecular weight 163.22 g/mol . It features a cyclobutane ring bearing a primary amine at the 1-position, directly attached to the 2-position of a 5-methylpyrimidine moiety. The compound belongs to the class of cyclobutyl-pyrimidine amines, a scaffold employed in kinase inhibitor and GPCR modulator discovery programs . It is supplied as a research intermediate with typical commercial purity of 95% and is utilized as a building block for the synthesis of more complex pharmaceutically relevant molecules .

Building Block Heterocyclic scaffold for kinase inhibitor and GPCR modulator discovery
Scaffold 2-Pyrimidinyl cyclobutylamine with conformational restriction
Format Research intermediate with typical commercial purity

Why Generic Cyclobutyl-Pyrimidine Amine Substitution Fails for 1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine: Structural Determinants of Differentiation


Within the cyclobutyl-pyrimidine amine family, substitution at even a single atomic position generates distinct physicochemical and steric profiles that preclude simple interchangeability. The 5-methyl substituent on the pyrimidine ring is electron-donating, which modulates ring basicity and alters reactivity in nucleophilic aromatic substitution and cross-coupling reactions compared to the des-methyl analog . Furthermore, the site of pyrimidine attachment (2- vs. 4- vs. 5-position) and the connectivity of the amine (C-attached cyclobutan-1-amine vs. N-attached cyclobutylamine) produce constitutional isomers with identical molecular formula (C₉H₁₃N₃, MW 163.22) but dramatically different hydrogen-bonding geometries, metabolic liabilities, and target-binding vectors [1]. Quantitative evidence below demonstrates that procurement decisions cannot rely on in-class substitution without compromising synthetic outcomes or structure-activity relationship (SAR) interpretation.

5-Methyl substitution

Alters pyrimidine ring basicity and electrophilic reactivity; des-methyl analogs may not replicate synthetic outcomes.

Positional isomerism

2-Pyrimidinyl attachment produces a unique binding vector geometry; 4- or 5-substituted isomers are non-interchangeable.

Connectivity isomerism

C-attached primary amine differs from N-attached secondary amine in reactivity, metabolic fate, and hydrogen bonding.

Quantitative Differentiation Evidence: 1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine vs. Closest Analogs


Molecular Weight and Lipophilicity Modulation via 5-Methyl Substitution vs. Des-Methyl Analog

The 5-methyl group on the pyrimidine ring distinguishes this compound from the des-methyl analog 1-(pyrimidin-2-yl)cyclobutan-1-amine. The methyl group contributes an additional 14.03 Da to the molecular weight (163.22 vs. 149.19 g/mol) and increases lipophilicity (estimated ΔlogP ≈ +0.5 units based on the methylene/methyl fragment contribution) . This difference directly impacts membrane permeability and non-specific protein binding in biological assays.

MW & Lipophilicity
Predicted values
ΔMW +14.03 Da, ΔlogP +0.5 (est.)
Target MW 163.22 vs comparator 149.19; no experimental logP
Supports differentiated ADME/SAR interpretation; des-methyl data not directly transferable.
Medicinal chemistry Lead optimization Physicochemical property modulation

Pyrimidine Ring Basicity Tuning by 5-Methyl Electron-Donating Effect vs. Unsubstituted Pyrimidine Analogs

The electron-donating methyl group at the 5-position of the pyrimidine ring increases the electron density of the aromatic system, thereby elevating the pKa of the conjugate acid relative to unsubstituted pyrimidine. Literature data for the parent heterocycle 5-methylpyrimidine shows a predicted pKa of 2.02 ± 0.10 for the protonated form, compared to pyrimidine itself at pKa 1.23 . This 0.79 log unit increase in basicity translates to a ~6-fold difference in protonation equilibrium, which affects hydrogen-bonding capacity, salt formation behavior, and reactivity toward electrophilic reagents in downstream synthetic transformations.

Ring Basicity
Class-level inference
ΔpKa ≈ +0.79 (~6.2× basicity)
Based on parent 5-methylpyrimidine; no compound-specific pKa
Basicity shift requires adjusted acid-base extraction and coupling protocols.
Physical organic chemistry Reactivity modulation Medicinal chemistry

Positional Isomer Differentiation: 2-Pyrimidinyl vs. 4-Pyrimidinyl vs. 5-Pyrimidinyl Attachment

The target compound bears the cyclobutan-1-amine moiety at the 2-position of the pyrimidine ring. The closest positional isomers — 1-(pyrimidin-4-yl)cyclobutan-1-amine (CAS 1427023-49-1) and 1-(pyrimidin-5-yl)cyclobutan-1-amine (CAS 1427020-24-3) — share identical molecular formula and weight but differ in the geometry of the exit vector from the heterocycle [1]. The 2-attachment places the cyclobutylamine group between the two pyrimidine nitrogens, creating a distinct hydrogen-bond acceptor/donor arrangement that cannot be replicated by 4- or 5-substituted isomers.

Positional Isomerism
Supporting evidence
2- vs 4- vs 5-attachment: distinct C-N vector angles, TPSA differs
2-isomer places amine between two nitrogens; no direct comparative data
Procurement of wrong positional isomer invalidates binding-vector SAR.
Positional isomerism Binding vector geometry Medicinal chemistry SAR

Connectivity Isomer Differentiation: C-Attached Cyclobutan-1-amine vs. N-Attached Cyclobutylamine

The target compound (CAS 1872807-21-0) features a quaternary carbon directly linking the cyclobutane ring to the pyrimidine 2-position, with the primary amine on the cyclobutane ring. Its constitutional isomer N-cyclobutyl-5-methylpyrimidin-2-amine (CAS 1342428-57-2) has identical molecular formula (C₉H₁₃N₃, MW 163.22) but places the secondary amine nitrogen directly on the pyrimidine ring with the cyclobutyl group attached via the nitrogen atom . This connectivity difference fundamentally alters: (a) amine type (primary vs. secondary), affecting reactivity toward acylating and alkylating agents; (b) metabolic vulnerability (secondary aryl amines are prone to N-dealkylation, while the quaternary carbon-linked primary amine is metabolized via different pathways); and (c) hydrogen-bond donor count and geometry.

Connectivity Isomerism
Data to verify
Primary amine (target) vs secondary aryl amine (comparator)
C-linked vs N-linked; identical MW 163.22; no head-to-head data
Fundamental differences in amine reactivity and metabolism; not interchangeable.
Constitutional isomerism Metabolic stability Amine reactivity

Methyl Positional Isomer Differentiation: 5-Methylpyrimidine vs. 4-Methylpyrimidine Scaffold

The methyl group location on the pyrimidine ring critically influences electronic distribution and steric accessibility. The target compound places the methyl at the 5-position (meta-like to both nitrogens), while 1-(4-methylpyrimidin-5-yl)cyclobutan-1-amine (CAS 1536369-23-9, MW 163.22, identical formula C₉H₁₃N₃) places the methyl at the 4-position (ortho/para-like to one nitrogen) . Literature on pyrimidine reactivity demonstrates that substituents at the 5-position modulate electrophilic aromatic substitution regioselectivity differently than 4-position substituents due to distinct resonance and inductive effects . Density functional theory (DFT) calculations on 5-methylpyrimidine systems confirm that the 5-methyl group donates electron density to the ring, stabilizing transition states during electrophilic substitution .

Methyl Position
Class-level inference
5-methyl (symmetrical N environment) vs 4-methyl (asymmetrical)
No direct comparative data; inference from pyrimidine reactivity literature
Symmetric vs asymmetric electronic environment alters hydrogen-bonding SAR outcomes.
Methyl positional isomerism Kinase inhibitor scaffold Electronic effect

Building Block Utility: Cyclobutane Ring Conformational Constraint vs. Acyclic or Larger-Ring Analogs

The cyclobutane ring provides a degree of conformational restriction intermediate between cyclopropane (highly strained, ~27.5 kcal/mol ring strain) and cyclopentane (low strain, ~6.5 kcal/mol). Cyclobutane ring strain is approximately 26.5 kcal/mol [1], which restricts bond rotation compared to acyclic amines while providing a distinct puckered geometry (dihedral angle ~25–30°). This conformational property is exploited in medicinal chemistry to pre-organize binding conformations or to fill hydrophobic pockets with a rigid, three-dimensional scaffold — a feature absent in acyclic analogs such as 1-(5-methylpyrimidin-2-yl)ethan-1-amine .

Conformational Restraint
Class-level inference
Cyclobutane ~26.5 kcal/mol strain, puckered geometry ~25–30°
Cyclopropane ~27.5, cyclopentane ~6.5 kcal/mol; literature ring strain values
3D scaffold enables unique pocket access; cannot be replicated by acyclic/flexible analogs.
Conformational restriction Scaffold rigidity Fragment-based drug discovery

Optimal Research and Procurement Application Scenarios for 1-(5-Methylpyrimidin-2-yl)cyclobutan-1-amine


Kinase Inhibitor Scaffold Elaboration Requiring 2-Pyrimidinyl Cyclobutylamine Geometry

When a medicinal chemistry program targeting ATP-binding site kinases requires a 2-aminopyrimidine hinge-binding motif with a conformationally restricted cyclobutylamine solubilizing group, this compound provides the exact substitution pattern needed. The 5-methyl group on the pyrimidine can be exploited for subsequent C–H functionalization or as a metabolic soft spot for tuning clearance, while the cyclobutane quaternary carbon prevents metabolic N-dealkylation that would occur with the N-cyclobutyl constitutional isomer . Pyrimidine-cyclobutylamine scaffolds have been disclosed in patent literature as kinase inhibitor intermediates, including Plk1 and SYK inhibitor programs [1].

Fragment-Based Drug Discovery Requiring sp³-Rich, Three-Dimensional Building Blocks

Fragment-based screening campaigns increasingly prioritize three-dimensional, sp³-rich fragments over flat aromatic compounds to improve clinical success rates. With a fraction of sp³-hybridized carbons (Fsp³) of 0.44 (4 sp³ carbons out of 9 total carbons), this compound offers substantially higher three-dimensional character than fully aromatic pyrimidine fragments (Fsp³ = 0). The cyclobutane ring introduces a defined puckered geometry ~25–30° out of plane, providing a shape complementary to hydrophobic protein pockets . The primary amine serves as a synthetic handle for rapid fragment elaboration via amide coupling, reductive amination, or sulfonamide formation.

Synthesis of 2,5-Disubstituted Pyrimidine Libraries via the 5-Methyl Handle

The 5-methyl group on the pyrimidine ring provides a functional handle for further derivatization. The benzylic-like C–H bonds at the 5-methyl position can undergo radical bromination (e.g., NBS/AIBN) to generate a bromomethyl intermediate, which can then be displaced with nucleophiles (amines, thiols, alkoxides) or oxidized to the aldehyde for reductive amination or Horner–Wadsworth–Emmons olefination . This synthetic versatility enables the generation of focused libraries from a single building block, a feature not accessible with the des-methyl analog 1-(pyrimidin-2-yl)cyclobutan-1-amine [1].

Control Compound for SAR Studies Distinguishing C-Linked vs. N-Linked Cyclobutyl-Pyrimidine Amines

In a structure-activity relationship (SAR) study designed to probe the optimal connectivity between a cyclobutane-containing amine and a pyrimidine core, this compound serves as the definitive C-linked benchmark. Its direct comparison with N-cyclobutyl-5-methylpyrimidin-2-amine (CAS 1342428-57-2, MW 163.22, identical atom composition) enables the research team to isolate the effect of connectivity on target potency, selectivity, and metabolic stability, since both compounds share identical molecular formula but differ only in the C–C vs. C–N bond between the cyclobutane and pyrimidine moieties .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold elaboration
2-Pyrimidinyl cyclobutylamine geometry, 5-methyl handle
Hinge-binding motif compatibility, metabolic profile of C-linked amine
Fragment-based library design
sp³-rich cyclobutylamine scaffold
3D shape complementarity, synthetic elaboration via primary amine
2,5-Disubstituted pyrimidine library synthesis
5-Methyl group as synthetic handle
Bromination/derivatization efficiency, library diversity
SAR control (C-linked vs N-linked amines)
C-linked benchmark with identical formula to N-linked isomer
Isolates connectivity effect on target interaction and metabolic profile
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